N-(3-methylphenyl)prop-2-enamide
Description
N-(3-Methylphenyl)prop-2-enamide is an acrylamide derivative characterized by a propenamide backbone (CH₂=CH–CO–NH–) substituted with a 3-methylphenyl group at the nitrogen atom. These compounds are typically synthesized via acylation reactions between acryloyl/methacryloyl chlorides and substituted amines, and they often exhibit diverse biological activities, including anti-inflammatory properties .
Properties
IUPAC Name |
N-(3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-10(12)11-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTJDKMQCXOCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)prop-2-enamide typically involves the reaction of 3-methylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
3-methylphenylamine+acryloyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(3-methylphenyl)prop-2-enamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects and its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, influencing their structure and function. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of N-(3-methylphenyl)prop-2-enamide, highlighting substituent effects, synthesis methods, and biological activities:
Biological Activity
N-(3-methylphenyl)prop-2-enamide, also known as 3-methylcinnamide, is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 161.20 g/mol
- Structural Features : The compound features an amide functional group attached to a prop-2-enamide backbone, with a methyl group on the phenyl ring at the meta position.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amide group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the phenyl ring can engage in π-π interactions with aromatic amino acids in proteins, modulating biochemical pathways and potentially leading to therapeutic effects .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 33.71 µM |
| Mycobacterium tuberculosis | 27.38 µM |
| Fusarium avenaceum | Not specified |
The compound has been noted to enhance the activity of clinically used antibiotics, indicating potential for use in combination therapies .
Antiplasmodial Activity
This compound also shows promise in antimalarial applications. Its antiplasmodial activity was assessed with an IC value of 21.6 µM against Plasmodium falciparum, suggesting its potential as a lead compound for further antimalarial drug development .
Enzyme Inhibition
Studies indicate that this compound may act as an enzyme inhibitor. The compound's structural features allow it to bind to active sites of enzymes, potentially altering their activity and providing a basis for therapeutic applications in conditions where enzyme modulation is beneficial .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Molecules highlighted the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The study found that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly .
- Antiplasmodial Activity : Another research article reported on the synthesis and biological evaluation of various N-aryl-substituted prop-2-enamides, including this compound. The compound was shown to have comparable or superior activity against malaria parasites compared to standard treatments .
- Enzyme Interaction Studies : Investigations into the interaction of this compound with specific enzymes revealed that it could effectively modulate enzyme activity, providing insights into its potential therapeutic applications in metabolic disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
